Introduction: The Cornerstone of Modern Peptide Synthesis
Introduction: The Cornerstone of Modern Peptide Synthesis
An In-Depth Technical Guide to 2-{(Tert-butoxy)carbonylamino}acetic Acid (Boc-Glycine)
Prepared by: Gemini, Senior Application Scientist
2-{(Tert-butoxy)carbonylamino}acetic acid, commonly known in the scientific community as N-Boc-glycine or Boc-Gly-OH, is a fundamental building block in the field of organic and medicinal chemistry. Its prominence is intrinsically linked to the advent and refinement of Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the way peptides are constructed. The strategic placement of the tert-butoxycarbonyl (Boc) group on the nitrogen atom of glycine, the simplest amino acid, provides a robust yet selectively cleavable shield. This protection is paramount, as it prevents the highly reactive amino group from engaging in unwanted side reactions during the sequential and controlled formation of peptide bonds.[1][2] This guide offers a comprehensive exploration of Boc-glycine, from its core physicochemical properties and synthesis to its critical application in peptide chemistry, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Section 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's properties is the foundation of its successful application. Boc-glycine is a white to off-white crystalline powder, and its key characteristics are summarized below.[3][4][5]
Core Properties & Specifications
The following table consolidates the essential physicochemical data for Boc-glycine, compiled from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [6] |
| Synonyms | N-Boc-glycine, Boc-Gly-OH, N-(tert-Butoxycarbonyl)glycine | [3][6][7] |
| CAS Number | 4530-20-5 | [3][6] |
| Molecular Formula | C₇H₁₃NO₄ | [3][6] |
| Molecular Weight | 175.18 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [3][9] |
| Melting Point | 86-90 °C | [3][7][9] |
| pKa | 4.00 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, Methanol. | [3] |
Spectroscopic Signature
The identity and purity of Boc-glycine are unequivocally confirmed through spectroscopic analysis.
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¹H NMR: The proton NMR spectrum provides a clear signature of the molecule's structure. Key expected signals include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a doublet around 3.7 ppm for the two methylene (-CH₂-) protons of the glycine backbone. A broad singlet corresponding to the amide proton (N-H) is also typically observed.
-
Mass Spectrometry: The exact mass of Boc-glycine is 175.08445790 Da.[6] In mass spectrometry analysis, it is common to observe the [M-H]⁻ ion at approximately m/z 174.0772 in negative ion mode.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. These include a strong, broad band for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch of the carbamate and carboxylic acid groups, and a band around 3300 cm⁻¹ for the N-H stretch of the amide.[6]
Section 2: Synthesis of Boc-Glycine
The most prevalent and efficient method for preparing Boc-glycine involves the reaction of glycine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, under alkaline conditions.[1][3] This procedure, often referred to as Boc protection, is a cornerstone of amino acid chemistry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Boc-Glycine.
Detailed Experimental Protocol
This protocol is a synthesized representation of established methods.[1][3]
-
Dissolution: In a suitable reaction vessel, dissolve 18.1 g of L-glycine in 100 mL of water.
-
Basification: Adjust the pH of the solution to be alkaline (pH > 10) by adding a 0.01 mol/L solution of sodium hydroxide (NaOH) or a sodium hydrogen carbonate solution.
-
Causality: The reaction requires a basic environment to deprotonate the amino group of glycine, transforming it into a more potent nucleophile that can effectively attack the electrophilic carbonyl carbon of (Boc)₂O.
-
-
Boc Anhydride Addition: Add 25 g of di-tert-butyl dicarbonate ((Boc)₂O) to the solution in portions over the course of 4 hours while stirring vigorously. Maintain the reaction for an additional 4 hours.
-
Causality: Portion-wise addition helps to control the reaction rate and temperature, preventing potential side reactions and ensuring efficient consumption of the starting materials.
-
-
Impurity Extraction: After the reaction is complete, wash the aqueous mixture three times with 12 mL portions of hexane to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification & Product Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify it to pH 3 using 3 mol/L hydrochloric acid (HCl). This will precipitate the Boc-glycine product. Extract the product from the aqueous layer three times using 0.6 L portions of a suitable organic solvent like dioxane or ethyl acetate.
-
Causality: Acidification protonates the carboxylate group of the Boc-glycine product, rendering it neutral and significantly less soluble in water, thereby facilitating its extraction into an organic solvent.
-
-
Drying and Crystallization: Combine the organic extracts and wash them with brine until neutral. Dry the organic layer over anhydrous sodium sulfate for at least 10 hours.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. Add 60 mL of hexane to the resulting residue and stir to induce crystallization. The pure product can then be isolated by filtration and dried under vacuum. A typical yield for this process is over 90%.[3]
Section 3: Core Application in Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-glycine is a cornerstone of the Boc/Bzl strategy for SPPS. In this methodology, the temporary Nα-Boc group is removed under moderately acidic conditions, while the more permanent side-chain protecting groups (often benzyl-based) are retained until the final cleavage step, which requires a much stronger acid like liquid hydrogen fluoride (HF).[10][11]
The Boc-SPPS Elongation Cycle
Each addition of an amino acid in Boc-SPPS follows a meticulously controlled four-stage cycle. The following protocol details the addition of Boc-glycine to a growing peptide chain anchored to a solid support resin.
Caption: The four-stage cycle of Boc solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Before the first cycle, the solid support (e.g., Merrifield resin) is swollen in an appropriate solvent like dichloromethane (DCM) to ensure that all reactive sites are accessible.
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treating the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[10][12]
-
Causality: TFA is an acid of sufficient strength to cleave the acid-labile Boc group, but not strong enough to remove the more robust benzyl-based side-chain protecting groups. This selectivity is the linchpin of the entire strategy.
-
-
Washing: The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove residual TFA and the byproducts of the deprotection step.
-
Neutralization: The newly exposed N-terminal amino group exists as a trifluoroacetate salt. It must be neutralized to the free amine to enable it to act as a nucleophile in the subsequent coupling step. This is achieved by washing the resin with a 10% solution of a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in DCM.[10][11]
-
Coupling: The incoming Boc-glycine is pre-activated in solution to form a highly reactive species (e.g., an active ester). This is typically done using coupling reagents like HBTU or HATU. The activated Boc-glycine solution is then added to the resin, where it reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.
-
Final Wash: The resin is washed again to remove any unreacted reagents and byproducts, completing the cycle. The resulting peptide-resin, now one residue longer, is ready for the next deprotection step.
Mechanism of Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
The process begins with the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the elimination of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[11] This carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine of the peptide chain. The generated tert-butyl cations are potent alkylating agents and can cause unwanted side reactions, particularly with sensitive residues like tryptophan and methionine. To prevent this, "scavengers" such as dithioethane (DTE) are often added to the TFA solution to trap these reactive cations.[10][11]
Section 4: Potential Side Reactions & Troubleshooting
While robust, the Boc-SPPS strategy is not without its challenges. When using Boc-glycine, one of the most significant side reactions is the formation of diketopiperazine (DKP) .
This intramolecular cyclization reaction is most likely to occur after the deprotection of the second amino acid in the sequence, especially if the sequence is X-Gly-resin.[12] The newly freed N-terminal amine of the dipeptide can attack the ester linkage anchoring the peptide to the resin, cleaving the dipeptide from the support as a stable six-membered ring. This results in a significant loss of yield.
Mitigation Strategies: [12]
-
Use In-Situ Neutralization: Performing the neutralization and coupling steps simultaneously minimizes the time the free dipeptide amine is exposed to basic conditions, reducing the window of opportunity for DKP formation.
-
Couple a Pre-formed Dipeptide: Synthesizing the first two amino acids as a dipeptide unit in solution (e.g., Boc-X-Gly-OH) and then coupling this unit to the resin bypasses the problematic on-resin dipeptide stage entirely.
Section 5: Safety, Storage, and Handling
Adherence to proper safety and storage protocols is essential for ensuring both user safety and reagent integrity.
-
Hazard Identification: Boc-glycine is classified as causing serious eye damage and may be harmful if swallowed.[3][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: For long-term stability, Boc-glycine powder should be stored sealed in a dry environment at temperatures between -20°C and +4°C.[3][8][9] Under these conditions, it is stable for years. Solutions of Boc-glycine in solvents like DMSO should be stored at -80°C and used within six months.[8]
-
Handling: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
Conclusion
2-{(Tert-butoxy)carbonylamino}acetic acid is more than just a protected amino acid; it is a vital tool that enables the precise, controlled synthesis of complex peptides. Its unique combination of stability under coupling conditions and lability to mild acid treatment makes it an indispensable reagent in both academic research and the industrial development of peptide-based therapeutics. A thorough understanding of its properties, synthesis, and application nuances, as detailed in this guide, empowers scientists to harness its full potential while navigating the common pitfalls associated with its use.
References
-
PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]
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jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2015). CN104276964A - Preparation method of Boc-glycine.
-
Carl ROTH. (n.d.). Boc-Glycine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]
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PubChem. (n.d.). N-Boc-glycine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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iChemical. (n.d.). BOC-Glycine, CAS No. 4530-20-5. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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